2-butanoyl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one
Description
2-butanoyl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a cyclohexenone ring, and a butanoyl group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-5-8-20(26)22-19(13-23(3,4)14-21(22)27)24-12-11-16-15(2)25-18-10-7-6-9-17(16)18/h6-7,9-10,25-26H,5,8,11-14H2,1-4H3/b22-20+,24-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTFIGHIPRYMQN-WBPFXJLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)(C)C)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butanoyl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Cyclohexenone Formation: The cyclohexenone ring can be formed through a Robinson annulation reaction, which involves the reaction of a diketone with an α,β-unsaturated ketone in the presence of a base.
Coupling Reaction: The indole moiety is then coupled with the cyclohexenone ring through a nucleophilic substitution reaction, where the amino group of the indole attacks the carbonyl carbon of the cyclohexenone.
Butanoyl Group Addition: Finally, the butanoyl group is introduced through an acylation reaction using butanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-butanoyl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-butanoyl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-butanoyl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to specific proteins, altering their conformation and function, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with antiviral activity and similar indole core.
1H-indole-3-carbaldehyde derivatives: Used in multicomponent reactions and synthesis of biologically active molecules.
Uniqueness
2-butanoyl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the butanoyl group, cyclohexenone ring, and indole moiety makes it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
